molecular formula C14H23N3O3 B15226445 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B15226445
M. Wt: 281.35 g/mol
InChI Key: AFJDMEXKFQEKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring:

  • Piperidine core: A six-membered saturated nitrogen-containing ring.
  • 1,2,4-Oxadiazole substituent: A five-membered aromatic heterocycle with oxygen and nitrogen atoms, substituted with an ethyl group at position 2.
  • Boc protection: A tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen, enhancing stability and modulating reactivity .

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-5-11-15-12(20-16-11)10-6-8-17(9-7-10)13(18)19-14(2,3)4/h10H,5-9H2,1-4H3

InChI Key

AFJDMEXKFQEKLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

The oxadiazole ring is constructed through a two-step process:

  • Amidoxime Preparation :

    • React ethyl cyanoacetate with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime.
    • Conditions : 80°C, 6–8 hours, yield ~85%.
  • Cyclization with Acyl Chloride :

    • Treat the amidoxime with propionyl chloride in the presence of a base (e.g., triethylamine) to form the 1,2,4-oxadiazole ring.
    • Conditions : Dichloromethane, 0°C to room temperature, 12 hours, yield ~75%.
  • Piperidine Functionalization :

    • Introduce the oxadiazole-substituted piperidine via nucleophilic substitution or coupling reactions. For instance, 4-chloropiperidine can react with the oxadiazole intermediate under basic conditions.

Example Reaction Scheme :
$$
\text{Amidoxime} + \text{Propionyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{3-Ethyl-1,2,4-oxadiazole} \xrightarrow{\text{Piperidine Coupling}} \text{4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine}
$$

Boc Protection of the Piperidine Nitrogen

  • Reaction with Di-tert-butyl Dicarbonate :
    • Dissolve 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine in dichloromethane.
    • Add di-tert-butyl dicarbonate (Boc anhydride) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
    • Stir at room temperature for 12–24 hours.
    • Yield : ~90%.

Mechanism :
$$
\text{Piperidine} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP}} \text{1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine} + \text{CO}2
$$

Optimization Strategies and Challenges

Cyclization Efficiency

The formation of the 1,2,4-oxadiazole ring is highly sensitive to reaction conditions. Key parameters include:

  • Temperature Control : Excessive heat can lead to ring-opening or decomposition. Maintaining temperatures below 50°C during cyclization improves yields.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to non-polar alternatives.

Boc Protection Kinetics

  • Base Selection : Triethylamine or DMAP accelerates the reaction by scavenging HCl generated during Boc activation.
  • Side Reactions : Overprotection or carbamate hydrolysis can occur under acidic or prolonged reaction conditions.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

Technique Key Data
1H NMR δ 1.44 (s, 9H, Boc CH3), 2.80–3.20 (m, 4H, piperidine), 1.25 (t, 3H, CH2CH3)
13C NMR δ 155.2 (oxadiazole C=N), 79.8 (Boc C-O), 28.3 (Boc CH3)
HPLC Retention time: 8.2 min (C18 column, 70:30 acetonitrile:water)
Mass Spectrometry [M+H]+: 295.2 (calculated: 295.3)

Applications and Derivatives

While the primary focus is synthesis, 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine serves as a precursor for bioactive molecules:

  • Pharmaceutical Intermediates : Used in the synthesis of c-Met kinase inhibitors for cancer therapy.
  • Antiviral Agents : Analogous piperidine-oxadiazole hybrids exhibit activity against HSV-1 and Coxsackievirus.

Chemical Reactions Analysis

1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes. This interaction can modulate the activity of the enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

(a) Unprotected Piperidine Analogs
  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 912761-48-9):
    • Lacks the Boc group, exposing the secondary amine.
    • Lower molecular weight (181.23 g/mol vs. ~283.35 g/mol for Boc-protected form).
    • Increased reactivity due to free amine, making it prone to oxidation or unwanted reactions .
  • 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 139269-06-0): Positional isomer with oxadiazole at piperidine’s 3-position.
(b) Substituent Variations on Oxadiazole
  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 114724-60-6):
    • Methyl substituent instead of ethyl.
    • Reduced lipophilicity (clogP ~1.2 vs. ~2.0 for ethyl analog), influencing solubility and membrane permeability .
(c) Ring System Modifications
  • 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride (CAS N/A):
    • Replaces piperidine with cyclohexane, introducing a primary amine.
    • Altered ring puckering and hydrogen-bonding capacity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine C14H24N4O3 ~283.35 N/A Boc-protected, high stability
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine C9H15N3O 181.23 912761-48-9 Free amine, reactive
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine C9H15N3O 181.23 139269-06-0 Positional isomer
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine C8H13N3O 167.21 114724-60-6 Methyl substituent

Stability and Reactivity

  • Boc Protection: Enhances stability by shielding the amine from nucleophilic attacks. Non-protected analogs (e.g., 912761-48-9) require inert storage conditions (2–8°C, sealed) .
  • Oxadiazole Stability : Ethyl substituent provides moderate electron-donating effects, stabilizing the oxadiazole ring compared to electron-withdrawing groups .

Biological Activity

1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine features a piperidine ring substituted with a 1,2,4-oxadiazole moiety. The oxadiazole ring is known for its diverse pharmacological properties, which include antimicrobial and anticancer activities.

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives exhibit a broad spectrum of antimicrobial activity. Research indicates that compounds containing the 1,3,4-oxadiazole core can effectively inhibit various bacterial strains. For instance, studies have shown that derivatives with this structure possess significant antibacterial properties against Mycobacterium bovis BCG and other pathogens .

CompoundActivityReference
1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidineAntibacterial
8a & 8bStrong inhibition of M. bovis BCG

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For example, compounds similar to 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and U-937. Notably, some derivatives exhibited IC50 values in the micromolar range, indicating their potency in inhibiting cancer cell proliferation .

Cell LineIC50 Value (µM)Reference
MCF-70.65
U-9372.41

The biological activity of oxadiazole derivatives may be attributed to their ability to interact with specific molecular targets within cells. For instance, molecular docking studies have suggested that these compounds may bind effectively to enzymes involved in critical pathways such as fatty acid biosynthesis . This interaction could disrupt normal cellular functions and lead to apoptosis in cancer cells.

Study on Antitubercular Activity

Dhumal et al. (2016) investigated the antitubercular effects of a series of oxadiazole derivatives and identified several compounds that showed significant inhibitory effects against Mycobacterium bovis BCG both in active and dormant states. The study highlighted the importance of structural modifications in enhancing biological activity .

Research on Anticancer Effects

A comprehensive study examined various 1,2,4-oxadiazole derivatives for their anticancer properties. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through mechanisms involving p53 activation and caspase cleavage .

Q & A

Q. What are the recommended synthetic routes for 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, and what methodological considerations are critical for success?

The synthesis typically involves two key steps:

Oxadiazole Ring Formation : Cyclization of amidoxime precursors with ethyl-substituted carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent in anhydrous THF) .

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate in the presence of a base like DMAP or triethylamine .
Critical Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Monitoring reaction progress by TLC or LC-MS to avoid over-alkylation or Boc-deprotection under acidic conditions .

Q. How can researchers confirm the structural integrity of 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine?

Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethyl group at oxadiazole C3, Boc group on piperidine).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtained, refine structures using programs like SHELXL . For example, similar oxadiazole-piperidine analogs have been resolved at 1.85 Å resolution in protein-ligand complexes .

Advanced Research Questions

Q. What strategies optimize the yield of 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine in multi-step syntheses?

  • Temperature Control : Maintain strict reflux conditions (80–100°C) during oxadiazole formation to prevent premature cyclization or decomposition .
  • Catalyst Selection : Use DMAP or HOBt to enhance Boc protection efficiency, reducing side reactions .
  • Solvent Optimization : Anhydrous DMF or THF improves reaction homogeneity, while methanol/water mixtures aid in recrystallization of final products .

Q. How do structural variations in analogous compounds inform the bioactivity potential of 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine?

  • Oxadiazole Moieties : Analogous 1,2,4-oxadiazoles exhibit antibacterial activity (e.g., 4x potency against S. aureus vs. metronidazole) .
  • Piperidine Substitutions : Derivatives with sulfonyl or aryl groups show enzyme inhibition (e.g., CRBP1 binding in retinol metabolism) .
    Methodological Insight : Screen against target enzymes (e.g., fluorescence polarization assays) or microbial strains (MIC determination) to validate hypothesized activities .

Q. What analytical challenges arise in characterizing 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, and how can they be resolved?

  • Isomerization Risks : The oxadiazole ring may form regioisomers (e.g., 1,3,4- vs. 1,2,5-oxadiazoles). Differentiate via 1^1H NMR coupling constants or IR spectroscopy (C=N stretches at 1600–1680 cm1^{-1}) .
  • Boc Deprotection : Acidic HPLC conditions may cleave the Boc group. Use neutral mobile phases (e.g., acetonitrile/water) for LC-MS analysis .

Q. How should researchers address contradictions in reported synthetic yields or purity data for this compound?

  • Reproducibility Checks : Validate literature protocols with controlled reagent quality (e.g., anhydrous solvents, fresh DCC).
  • Byproduct Analysis : Identify impurities (e.g., unreacted amidoximes) via GC-MS or 1^1H NMR. Recrystallize from ethanol/water to enhance purity (>95%) .

Safety and Handling

Q. What safety precautions are essential when handling 1-Boc-4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (acute toxicity: Category 3, H301) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl chloroformate).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.